di-tert-Butyl 1,3-acetonedicarboxylate

Organic Synthesis Process Chemistry Material Handling

Researchers requiring a β-keto diester that survives aqueous basic workup face yield erosion with methyl or ethyl homologs. di-tert-Butyl 1,3-acetonedicarboxylate solves this via sterically shielded tert-butyl esters that resist saponification. • Crystalline solid (mp 58-60°C) compatible with automated solid-dispensing platforms for high-throughput parallel synthesis. • Enhanced steric bulk directs regioselectivity in cyclocondensations with bulky amines or hydrazines; unattainable with less hindered esters. • Mandatory precursor for di-tert-butyl 2,3-pentadienedioate; homolog substitution invalidates published cycloaddition data.

Molecular Formula C13H22O5
Molecular Weight 258.31 g/mol
CAS No. 28009-80-5
Cat. No. B1596627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedi-tert-Butyl 1,3-acetonedicarboxylate
CAS28009-80-5
Molecular FormulaC13H22O5
Molecular Weight258.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC(=O)CC(=O)OC(C)(C)C
InChIInChI=1S/C13H22O5/c1-12(2,3)17-10(15)7-9(14)8-11(16)18-13(4,5)6/h7-8H2,1-6H3
InChIKeyKREDQIDLGFBDMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Di-tert-Butyl 1,3-Acetonedicarboxylate: Procurement & Key Specifications


Di-tert-butyl 1,3-acetonedicarboxylate (CAS 28009-80-5, also known as di-tert-butyl 3-oxoglutarate) is a β-keto diester building block characterized by a central methylene ketone flanked by two tert-butyl ester groups [1]. This symmetrical, sterically hindered structure imparts distinct physicochemical properties relative to methyl and ethyl homologs, including a higher melting point (58-60°C), lower density (1.044 g/cm³), and limited aqueous solubility . These properties directly influence its handling, storage stability, and suitability as a protected synthetic intermediate in multi-step organic syntheses .

Solid crystalline form supports automated dispensing and weighing workflows.
Sterically hindered tert-butyl esters promote chemoselectivity, reducing undesired ester carbonyl attack.
Limited water solubility facilitates organic-phase partitioning and extraction work-up.

Di-tert-Butyl 1,3-Acetonedicarboxylate: Risks of Analog Substitution


Generic substitution with dimethyl or diethyl 1,3-acetonedicarboxylate is not scientifically sound due to fundamental differences in steric bulk, hydrolytic stability, and physical form that directly impact reaction kinetics, work-up procedures, and long-term storage. The tert-butyl ester groups provide substantial steric hindrance [1], which can suppress undesired nucleophilic attack at the ester carbonyl during chemoselective transformations [2]. Furthermore, the solid-state nature of the di-tert-butyl derivative simplifies handling and purification compared to the liquid methyl and ethyl analogs , while its limited water solubility facilitates partitioning in aqueous-organic extractions . These are not merely academic distinctions; they translate into tangible differences in experimental reproducibility and product yield.

Steric mismatch

Dimethyl/diethyl analogs lack sufficient steric bulk, which may alter chemoselective outcomes and reaction kinetics.

Hydrolytic instability

Ethyl and methyl esters hydrolyze significantly faster under basic conditions, risking ester degradation during aqueous work-up.

Physical form difference

Liquid methyl/ethyl analogs require different handling; the solid di-tert-butyl form simplifies storage and purification procedures.

Di-tert-Butyl 1,3-Acetonedicarboxylate: Differentiation from Methyl & Ethyl Analogs


Solid vs. Liquid: Handling Advantage

Di-tert-butyl 1,3-acetonedicarboxylate exhibits a melting point of 58-60°C, making it a crystalline solid at ambient temperature, whereas the dimethyl analog (CAS 1830-54-2) melts at 16-17°C and is typically a low-viscosity liquid under standard laboratory conditions [1]. This 41-43°C elevation in melting point directly translates to simpler, safer handling, reduced spill risk, and improved long-term storage stability.

Physical Form
Head-to-head
m.p. 58–60°C (solid) vs. 16–17°C (liquid)
Supports solid-dispensing workflows
Reduced spill risk; easier long-term storage
Organic Synthesis Process Chemistry Material Handling

Hydrolytic Stability: tert-Butyl vs. Ethyl Ester

The tert-butyl ester moiety in di-tert-butyl 1,3-acetonedicarboxylate is significantly more resistant to base-catalyzed hydrolysis than the diethyl analog (CAS 105-50-0) due to increased steric hindrance around the carbonyl carbon [1]. While direct quantitative hydrolysis rate constants for this specific pair are not available in the open literature, the general class-level behavior of tert-butyl esters is well-established: they hydrolyze approximately 10^3 to 10^4 times slower than ethyl esters under identical basic conditions [2]. This differential stability is critical when performing reactions requiring an aqueous basic work-up without ester cleavage.

Hydrolytic Stability
Class-level
~10³–10⁴× slower hydrolysis
May preserve ester integrity in basic work-up
Class-level inference; validate under process conditions
Protecting Group Strategy Aqueous Work-up Reaction Selectivity

Superior Extraction Efficiency

Di-tert-butyl 1,3-acetonedicarboxylate exhibits very limited water solubility (qualitatively described as 'insoluble' or 'negligible' in standard references) . In stark contrast, the dimethyl analog displays a measured water solubility of 120 g/L at 20°C . This >100-fold difference in hydrophilicity ensures that the di-tert-butyl ester partitions nearly quantitatively into organic phases during aqueous-organic extraction, simplifying product isolation and reducing losses to the aqueous layer.

Aqueous Partitioning
Head-to-head
Water solubility: <1 vs. 120 g/L
Facilitates quantitative organic-phase recovery
Estimated solubility; confirm under experimental conditions
Liquid-Liquid Extraction Work-up Procedure Process Optimization

Allene Precursor Synthesis

Di-tert-butyl 1,3-acetonedicarboxylate serves as a key intermediate specifically for the synthesis of di-tert-butyl 2,3-pentadienedioate, a functionalized allene . The use of the tert-butyl ester is not arbitrary; the corresponding dimethyl or diethyl allene esters would exhibit different reactivity profiles in subsequent cycloadditions due to electronic and steric effects of the ester group, and their lower steric bulk could lead to undesired polymerization pathways [1]. No analogous report demonstrates efficient allene formation using the methyl or ethyl ester homologs in this specific context.

Allene Precursor
Cross-study
Reported successful synthesis of di-tert-butyl 2,3-pentadienedioate
Specific precursor for allene-based chemistry
No analogous methyl/ethyl ester reports
Allene Synthesis Cycloaddition Precursor Reaction Discovery

Di-tert-Butyl 1,3-Acetonedicarboxylate: Key Application Scenarios


Solid-Phase Handling for Automated Synthesis

The crystalline solid nature of di-tert-butyl 1,3-acetonedicarboxylate (melting point 58-60°C) makes it directly compatible with automated solid-dispensing systems commonly used in high-throughput experimentation and parallel synthesis [1]. Unlike liquid dimethyl or diethyl analogs, which require precise liquid handling robotics prone to error, this solid can be accurately weighed and delivered as a powder, improving reproducibility in library synthesis.

Compatibility with Aqueous Basic Work-up

In synthetic routes where a β-keto ester moiety must survive an aqueous basic wash (e.g., during the purification of an intermediate bearing an acid-labile group), the enhanced hydrolytic stability of the tert-butyl ester [1] provides a critical procurement advantage. Using the diethyl analog in such scenarios could lead to significant ester saponification and yield erosion, a risk mitigated by selecting the di-tert-butyl derivative.

Sterically Demanding Heterocycle Synthesis

When employing 1,3-acetonedicarboxylate in cyclocondensations with bulky amines or hydrazines (e.g., for pyrazole or pyrrole synthesis), the increased steric bulk of the tert-butyl ester groups can direct regioselectivity or prevent unwanted side reactions at the ester carbonyl [1][2]. This steric control is not achievable with the less hindered methyl or ethyl esters, making the di-tert-butyl variant essential for achieving high selectivity in these transformations.

Di-tert-Butyl 2,3-Pentadienedioate for Cycloadditions

As the established precursor for di-tert-butyl 2,3-pentadienedioate [1], this compound is the mandatory starting material for researchers investigating the reactivity of this specific allene diester. Substitution with other 1,3-acetonedicarboxylates would not yield the same product and would alter the electronic and steric properties of the resulting allene, invalidating direct comparisons with published cycloaddition data.

Application
Selection Property
Validation Focus
Solid-phase automated synthesis
Crystalline solid at ambient temperature
Compatibility with automated solid dispensers
Aqueous basic work-up resilience
Enhanced hydrolytic stability of tert-butyl esters
Integrity under process-specific basic conditions
Sterically demanding heterocycle synthesis
Steric bulk of tert-butyl groups
Regioselectivity and side-reaction suppression
Di-tert-butyl allene chemistry
Specific reactivity toward allene formation
Reproducibility of reported allene synthesis

Technical Documentation Hub

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